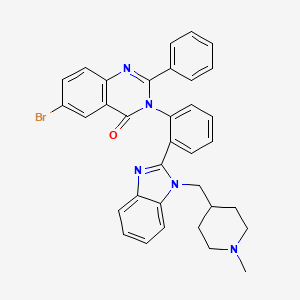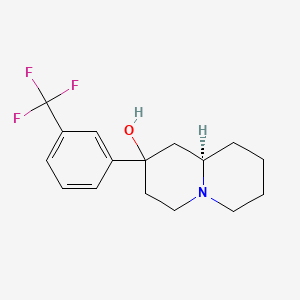
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine is a complex organic compound characterized by the presence of a quinolizidine core with a hydroxy group at the 2-equatorial position and a trifluorophenyl group at the 2-axial position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.
Industry: It may be used in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of 2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine involves its interaction with specific molecular targets and pathways. The hydroxy group and trifluorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-trifluorophenylacetic acid: Shares the trifluorophenyl group but differs in the core structure.
2,3,6-trifluorophenol: Contains a trifluorophenyl group with different substitution patterns.
Uniqueness
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
57661-30-0 |
|---|---|
Molekularformel |
C16H20F3NO |
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
(9aR)-2-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)13-5-3-4-12(10-13)15(21)7-9-20-8-2-1-6-14(20)11-15/h3-5,10,14,21H,1-2,6-9,11H2/t14-,15?/m1/s1 |
InChI-Schlüssel |
OABKVAHOXRFSNU-GICMACPYSA-N |
Isomerische SMILES |
C1CCN2CCC(C[C@H]2C1)(C3=CC(=CC=C3)C(F)(F)F)O |
Kanonische SMILES |
C1CCN2CCC(CC2C1)(C3=CC(=CC=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


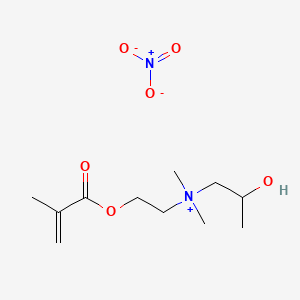
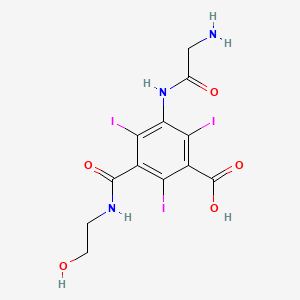


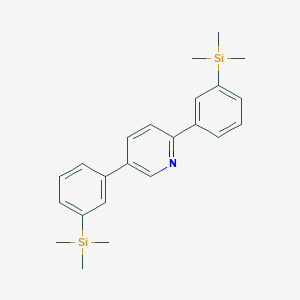

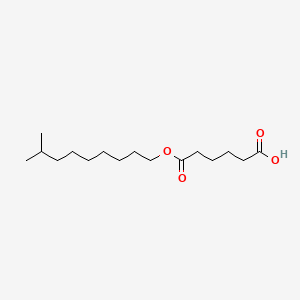
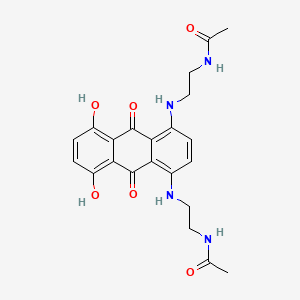
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
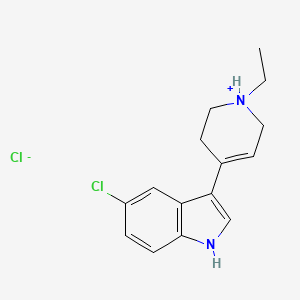

![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)

